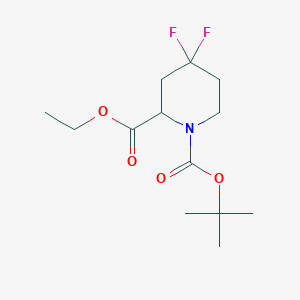
1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with tert-butyl, ethyl, and difluoro groups
Métodos De Preparación
The synthesis of 1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl and ethyl groups. The difluoro groups are then added through a fluorination reaction. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors .
Comparación Con Compuestos Similares
1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate can be compared with similar compounds such as:
1-tert-Butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
tert-Butyl 4,4-difluoropiperidine-1-carboxylate: This compound lacks the ethyl group and has different chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Actividad Biológica
1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate (CAS No. 2383173-54-2) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for various pharmacological effects, including neuroactivity and potential therapeutic applications. This article explores the biological activity of this compound based on available research findings, case studies, and pertinent data.
The molecular formula of this compound is C13H21F2NO4 with a molecular weight of 293.31 g/mol. The predicted boiling point is approximately 327.7 °C, and it has a density of about 1.17 g/cm³. The compound exhibits a low acidity with a pKa value of approximately -6.58 .
Pharmacological Effects
Research indicates that piperidine derivatives can exhibit a range of pharmacological effects:
- Antidepressant Activity : Some studies suggest that piperidine compounds can enhance serotonergic and noradrenergic neurotransmission, potentially offering antidepressant effects.
- Anxiolytic Properties : By modulating GABAergic activity, these compounds may also possess anxiolytic properties.
- Neuroprotective Effects : Certain piperidine derivatives have demonstrated neuroprotective effects in models of neurodegeneration.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁F₂NO₄ |
| Molecular Weight | 293.31 g/mol |
| Boiling Point | 327.7 °C |
| Density | 1.17 g/cm³ |
| pKa | -6.58 |
Neuropharmacological Studies
A study investigating the neuropharmacological effects of similar piperidine compounds found that they could significantly reduce anxiety-like behavior in animal models when administered at specific dosages. This suggests potential applications for treating anxiety disorders .
Toxicological Assessments
In another study focusing on the safety profile of piperidine derivatives, it was observed that while some compounds exhibited beneficial effects at therapeutic doses, they also presented risks at higher concentrations, including neurotoxicity and other adverse effects .
Propiedades
Fórmula molecular |
C13H21F2NO4 |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-8-13(14,15)6-7-16(9)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3 |
Clave InChI |
GEEBFHAWMZMNGL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















